Tris(2-methylprop-2-en-1-yl) borate
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Overview
Description
Tris(2-methylprop-2-en-1-yl) borate is a boron-based chemical compound with the molecular formula C12H21BO3. It is a colorless liquid with a faint odor and is highly flammable . This compound is primarily used as a catalyst in various industrial processes .
Preparation Methods
The synthesis of Tris(2-methylprop-2-en-1-yl) borate involves the reaction of boric acid with 2-methylprop-2-en-1-ol under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like sulfuric acid to facilitate the esterification process. The reaction mixture is heated under reflux, and the product is purified through distillation .
Chemical Reactions Analysis
Tris(2-methylprop-2-en-1-yl) borate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids and other boron-containing compounds.
Reduction: It can be reduced to form borohydrides.
Substitution: This compound can undergo substitution reactions with halides to form different borate esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like chlorine or bromine. The major products formed from these reactions are boronic acids, borohydrides, and various borate esters .
Scientific Research Applications
Tris(2-methylprop-2-en-1-yl) borate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: This compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is being conducted on its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Tris(2-methylprop-2-en-1-yl) borate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating bond formation and cleavage .
Comparison with Similar Compounds
Tris(2-methylprop-2-en-1-yl) borate can be compared with other borate esters such as:
Tris(2,2,2-trifluoroethyl) borate: Used in amide bond formation and transamidation reactions.
Tris(pyrazolyl)borate: Used as ligands in coordination chemistry and enzymatic models.
Triphenyl borate: Used as a high-performance additive in various applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and catalytic properties compared to other borate esters .
Properties
CAS No. |
78538-54-2 |
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Molecular Formula |
C12H21BO3 |
Molecular Weight |
224.11 g/mol |
IUPAC Name |
tris(2-methylprop-2-enyl) borate |
InChI |
InChI=1S/C12H21BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h1,3,5,7-9H2,2,4,6H3 |
InChI Key |
AYFFECFSHYKLDG-UHFFFAOYSA-N |
Canonical SMILES |
B(OCC(=C)C)(OCC(=C)C)OCC(=C)C |
Origin of Product |
United States |
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